Merafloxacin, (R)-

Description

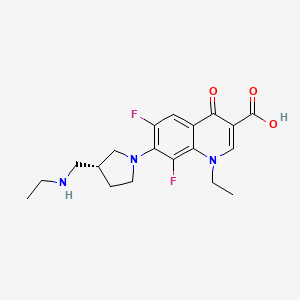

Merafloxacin (R)-, a fluoroquinolone antibiotic, is chemically designated as 1-ethyl-7-(3-((ethylamino)methyl)-1-pyrrolidinyl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (molecular formula: C₁₉H₂₃F₂N₃O₃) . Originally developed for its broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, it inhibits bacterial DNA gyrase and topoisomerase IV . Recent studies have identified its novel antiviral role as a selective inhibitor of programmed −1 ribosomal frameshifting (−1 PRF) in beta-coronaviruses (β-CoVs), including SARS-CoV-2 .

The −1 PRF mechanism is critical for viral replication, as it allows translation of overlapping open reading frames (e.g., SARS-CoV-2 ORF1ab). Merafloxacin binds to the frameshift-stimulatory element (FSE) in viral RNA, stabilizing non-productive RNA structures and reducing frameshift efficiency by up to 70% . This dual antibacterial-antiviral profile positions Merafloxacin as a unique therapeutic candidate.

Properties

CAS No. |

99735-06-5 |

|---|---|

Molecular Formula |

C19H23F2N3O3 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

1-ethyl-7-[(3R)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)/t11-/m1/s1 |

InChI Key |

BAYYCLWCHFVRLV-LLVKDONJSA-N |

Isomeric SMILES |

CCNC[C@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F |

Canonical SMILES |

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F |

Origin of Product |

United States |

Preparation Methods

Traditional Methods

Method 1: Starting from 3-oxo-3-(2,3,4,5-tetrafluorophenyl) propionic acid, the synthesis involves condensation, substitution, cyclization, and side-chain substitution reactions. This method suffers from high raw material costs, low overall yield, and poor atom economy.

Method 2: Using 2,4,5-trifluoronitrobenzene as the starting material, the process includes reduction, condensation, cyclization, ethyl substitution, hydrolysis, and side-chain substitution. This approach is characterized by expensive reagents, lengthy reaction sequences, harsh conditions, and low total yield.

Improved Patented Synthesis Method (CN115703757A)

This method addresses the drawbacks of previous routes by employing cheaper, readily available raw materials and milder reaction conditions, suitable for industrial scale-up.

| Step | Reaction Description | Reactants | Product |

|---|---|---|---|

| 1 | Acylation | 2,3,4,5-tetrafluorobenzoyl chloride + N,N-dimethylamino ethyl acrylate | 2-(2,3,4,5-tetrafluorobenzoyl)-3-(dimethylamino)ethyl acrylate |

| 2 | Amination | Product from Step 1 + Ethylamine | 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethylamino ethyl acrylate |

| 3 | Ring Closure (Cyclization) | Product from Step 2 | 1-ethyl-4-oxo-6,7,8-trifluoro-1,4-dihydroquinoline-3-carboxylic acid ethyl ester |

| 4 | Side Chain Substitution | Product from Step 3 + 3-(ethylaminomethyl)pyrrolidine | 1-ethyl-4-oxo-6,8-difluoro-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid ethyl ester |

| 5 | Hydrolysis | Product from Step 4 | Merafloxacin (R) |

Reaction Conditions and Notes:

The acylation step uses organic solvents such as tetrahydrofuran, 1,4-dioxane, or aromatic hydrocarbons, with solvent quantities ranging from 1 to 20 times the mass of the acyl chloride.

Acid-binding agents (e.g., pyridine derivatives) are used in a mass ratio of 1 to 3 relative to the acyl chloride to facilitate the reaction.

The ring closure step is performed under mild conditions to form the quinoline core.

The final hydrolysis converts the ester intermediate to the carboxylic acid form of Merafloxacin.

This method achieves higher overall yields, better atom economy, and uses less expensive starting materials compared to traditional methods.

Detailed Reaction Analysis

| Step | Reaction Type | Key Reagents | Conditions | Yield & Advantages |

|---|---|---|---|---|

| 1 | Acylation | 2,3,4,5-tetrafluorobenzoyl chloride, N,N-dimethylamino ethyl acrylate | Organic solvent, acid-binding agent | High selectivity, mild conditions |

| 2 | Amination | Ethylamine | Mild temperature, controlled addition | Efficient substitution of dimethylamino group |

| 3 | Cyclization | Intramolecular ring closure | Controlled heating | Formation of quinoline ring system |

| 4 | Side chain substitution | 3-(ethylaminomethyl)pyrrolidine | Mild conditions | Introduction of pyrrolidine moiety critical for activity |

| 5 | Hydrolysis | Aqueous base or acid | Ambient to moderate temperature | Conversion to active acid form |

Research Findings Supporting Preparation

The patented synthesis method (CN115703757A) emphasizes the use of 2,3,4,5-tetrafluorobenzoyl chloride as a cost-effective and readily available starting material, improving industrial feasibility.

The stepwise approach allows for control over stereochemistry, ensuring the (R)-enantiomer is obtained with high purity.

The mild reaction conditions reduce by-product formation and simplify purification.

The final product quality meets pharmaceutical standards, with high yield and reproducibility.

Summary Table of Preparation Methods Comparison

| Feature | Traditional Method 1 | Traditional Method 2 | Patented Method (CN115703757A) |

|---|---|---|---|

| Starting Materials | 3-oxo-3-(tetrafluorophenyl) propionic acid | 2,4,5-trifluoronitrobenzene | 2,3,4,5-tetrafluorobenzoyl chloride |

| Number of Steps | Multiple (condensation, substitution, cyclization, etc.) | Multiple (reduction, condensation, cyclization, etc.) | 5 main steps (acylation, amination, cyclization, substitution, hydrolysis) |

| Reaction Conditions | Harsh, long duration | Harsh, long duration | Mild, shorter duration |

| Yield | Low | Low | High |

| Cost of Raw Materials | High | High | Low |

| Atom Economy | Poor | Poor | Improved |

| Industrial Suitability | Limited | Limited | Suitable |

Chemical Reactions Analysis

Types of Reactions

Merafloxacin, ®- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups on the quinolone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Merafloxacin, ®- with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

Merafloxacin hydrochloride, (R)-, also known as CI-934, is a fluoroquinolone antibacterial compound with a variety of scientific research applications . It has demonstrated in vitro activity against both gram-positive and gram-negative bacteria .

Scientific Research Applications

Merafloxacin hydrochloride, (R)- is utilized in diverse scientific research fields.

Chemistry It serves as a model compound for studying fluoroquinolone chemistry and in the development of novel antibacterial agents.

Biology The effects of Merafloxacin hydrochloride, (R)- on bacterial DNA replication and protein synthesis have been investigated. It has been identified as a novel small-molecule PFS inhibitor .

Medicine It has been explored as a potential treatment for bacterial infections and as an antiviral agent against SARS-CoV-2. Studies show that Merafloxacin inhibits −1 PRF of SARS-CoV-2 in infected cells .

Industry Merafloxacin hydrochloride, (R)- is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

SARS-CoV-2 Inhibition

Merafloxacin has demonstrated a half-maximal inhibitory concentration (IC50) of 19 μM in dual fluorescent protein reporter cells and 2.4 μM in SARS-CoV-2-infected cells . It appears to recognize the shape, but not the primary sequence, of the RNA . In comparison to MTDB, Merafloxacin was shown to be a more potent inhibitor against PFS in SARS-CoV-2-infected Vero E6 cells .

SPEAR Element and Viral RNA Translation

Mechanism of Action

Merafloxacin, ®- exerts its effects by inhibiting the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome. This inhibition prevents the proper translation of viral proteins, thereby impeding viral replication . The compound targets the ribosomal frameshifting mechanism, which is essential for the expression of viral genes .

Comparison with Similar Compounds

Grepafloxacin

Grepafloxacin (C₁₉H₂₂FN₃O₃) shares a quinolone core but differs in substituents: a cyclopropyl group at position 1 and a methyl-piperazinyl group at position 7 . While both compounds inhibit bacterial topoisomerases, Grepafloxacin lacks reported −1 PRF inhibition activity. Merafloxacin’s ethyl-pyrrolidinyl side chain and difluorination at positions 6 and 8 may enhance RNA binding specificity .

Ibafloxacin

Ibafloxacin (C₁₅H₁₄FNO₃) has a benzoquinolizine structure, reducing its antibacterial spectrum compared to Merafloxacin . No evidence suggests antiviral activity for Ibafloxacin, highlighting Merafloxacin’s unique dual mechanism.

Table 1: Key Differences Between Merafloxacin and Fluoroquinolones

Comparison with Non-Fluoroquinolone −1 PRF Inhibitors

Geneticin

Geneticin, an aminoglycoside, inhibits −1 PRF but through RNA miscoding rather than structural stabilization . Unlike Merafloxacin, it lacks specificity for β-CoVs and exhibits broader eukaryotic toxicity due to ribosomal targeting .

Ivermectin

Ivermectin, a macrocyclic lactone, was identified in the same SARS-CoV-2 −1 PRF screen as Merafloxacin but shows lower specificity. It inhibits diverse viruses (e.g., HIV-1, WNV) and host importin-α, increasing off-target risks .

Table 2: Antiviral Specificity of −1 PRF Inhibitors

| Compound | β-CoV −1 PRF IC₅₀ | α/γ-CoV Activity | Host Toxicity |

|---|---|---|---|

| Merafloxacin | 19.6–38.6 μM | Weak | Low |

| Geneticin | Not reported | Not reported | High |

| Ivermectin | ~10 μM | Moderate | Moderate |

Key Advantages of Merafloxacin

- Mutation Resistance : Retains efficacy against SARS-CoV-2 FSE mutants (C-to-U mutations, structural disruptions) .

- Host Safety: No significant impact on global translation or cell viability at antiviral concentrations (EC₅₀ = 2.6 μM for SARS-CoV-2) .

- Broad β-CoV Activity : Inhibits SARS-CoV, SARS-CoV-2, HCoV-HKU1, and HCoV-OC43 with similar potency (IC₅₀ = 19–38 μM) .

Q & A

Q. What is the primary antiviral mechanism of (R)-Merafloxacin against SARS-CoV-2?

(R)-Merafloxacin inhibits ribosomal frameshifting during viral RNA translation by targeting the pseudoknot structure in the frameshift element (FSE) of SARS-CoV-2. This suppression prevents the synthesis of essential viral polyproteins, reducing viral replication. Experimental validation using dual-luciferase reporter systems confirmed dose-dependent inhibition (EC50 ≈ 2.6 µM) in SARS-CoV-2-infected Vero-E6 cells .

Q. What experimental models are used to validate (R)-Merafloxacin’s frameshift inhibition?

Researchers employ:

- Dual-luciferase reporter assays to quantify frameshifting efficiency by measuring ratios of firefly to Renilla luciferase activity.

- Viral titer quantification in SARS-CoV-2-infected Vero-E6 cells treated with serial dilutions of (R)-Merafloxacin (e.g., plaque assays or RT-qPCR).

- Structural probing (e.g., SHAPE-MaP) to assess FSE conformational changes induced by the compound .

Q. Does (R)-Merafloxacin exhibit cytotoxicity in mammalian cell lines?

Cytotoxicity assays in Vero-E6 cells showed no significant toxicity at concentrations up to 20 µM, with a selectivity index (CC50/EC50) >7.7, indicating a favorable therapeutic window for antiviral studies .

Advanced Research Questions

Q. How does (R)-Merafloxacin retain efficacy against SARS-CoV-2 variants with FSE mutations?

Despite mutations in the FSE (e.g., D614G, Alpha variant), (R)-Merafloxacin maintains >80% frameshift suppression. This resilience is attributed to its interaction with conserved ribosomal components or host factors involved in frameshifting regulation rather than direct RNA sequence binding. Comparative studies using mutant FSE constructs support this hypothesis .

Q. What molecular interactions underlie (R)-Merafloxacin’s inhibition of ribosomal frameshifting?

Proposed mechanisms include:

- Ribosomal stalling : Binding to ribosome-mRNA complexes, altering translocation dynamics.

- Host protein modulation : Potential inhibition of eukaryotic elongation factors (e.g., eEF2) or chaperones that stabilize FSE pseudoknots. Further studies using cryo-EM or ribosomal profiling are needed to resolve specific targets .

Q. Why is (R)-Merafloxacin selective for beta-coronaviruses over alpha/gamma genera?

Frameshift efficiency in beta-coronaviruses (e.g., SARS-CoV-2, MERS-CoV) depends on a conserved FSE pseudoknot structure absent in alpha/gamma genera. (R)-Merafloxacin’s activity correlates with pseudoknot thermodynamic stability, as shown in comparative assays using chimeric FSE constructs .

Methodological & Translational Questions

Q. How can researchers optimize (R)-Merafloxacin’s antiviral potency through structural modification?

Key strategies include:

- Quinolone core derivatization : Introducing substituents to enhance ribosomal binding (e.g., C7 piperazine modifications).

- Pharmacokinetic profiling : Adjusting logP values to improve cellular uptake without compromising solubility.

- Combination therapy : Pairing with protease inhibitors (e.g., Paxlovid) to target multiple viral lifecycle stages .

Q. What contradictions exist in current data on (R)-Merafloxacin’s host-targeted effects?

While (R)-Merafloxacin’s bacterial target is DNA gyrase, its antiviral activity in eukaryotes lacks a defined host target. Contradictory hypotheses (ribosomal vs. host protein interaction) require resolution via ribosome profiling or CRISPR-Cas9 knockout screens of candidate host factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.